![molecular formula C17H14ClN3 B13128115 [3,4'-Bipyridin]-5-amine, N-[(3-chlorophenyl)methyl]- CAS No. 821784-59-2](/img/structure/B13128115.png)
[3,4'-Bipyridin]-5-amine, N-[(3-chlorophenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chlorobenzyl)-[3,4’-bipyridin]-5-amine is an organic compound that features a bipyridine core substituted with a 3-chlorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorobenzyl)-[3,4’-bipyridin]-5-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of environmentally benign reagents and catalysts is emphasized to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chlorobenzyl)-[3,4’-bipyridin]-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
N-(3-Chlorobenzyl)-[3,4’-bipyridin]-5-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N-(3-Chlorobenzyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. These complexes can participate in various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorobenzylamine: Used as an intermediate in the synthesis of pharmaceuticals and dyes.
N-(3-Chlorobenzyl)-1-(4-methylpentanoyl)-L-prolinamide: Investigated for its pharmacological properties.
Uniqueness
N-(3-Chlorobenzyl)-[3,4’-bipyridin]-5-amine is unique due to its bipyridine core, which imparts distinct electronic and steric properties. This makes it a valuable compound for applications requiring specific coordination chemistry and catalytic activity.
Propiedades
Número CAS |
821784-59-2 |
|---|---|
Fórmula molecular |
C17H14ClN3 |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
N-[(3-chlorophenyl)methyl]-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C17H14ClN3/c18-16-3-1-2-13(8-16)10-21-17-9-15(11-20-12-17)14-4-6-19-7-5-14/h1-9,11-12,21H,10H2 |
Clave InChI |
DMKIOYQQXMSJCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)CNC2=CN=CC(=C2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione](/img/structure/B13128044.png)
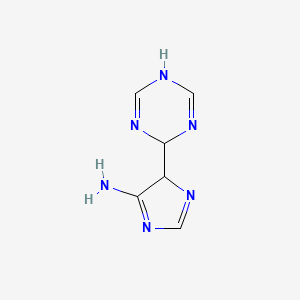
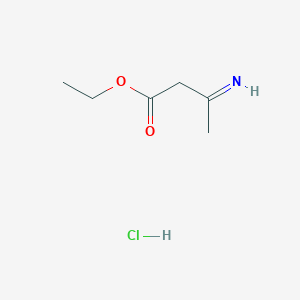
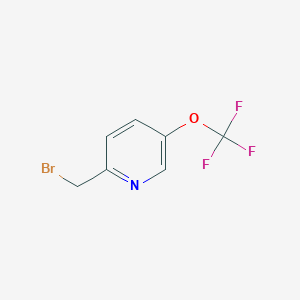
![(1R,2R)-1,2-N,N'-Bis[(4-toluenesulfonyl)amino]cyclohexane](/img/structure/B13128057.png)
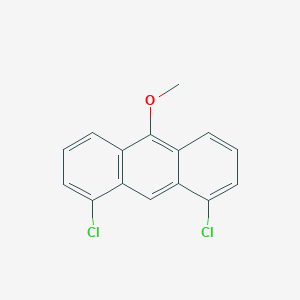
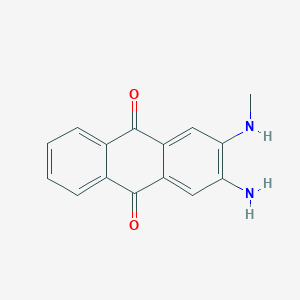

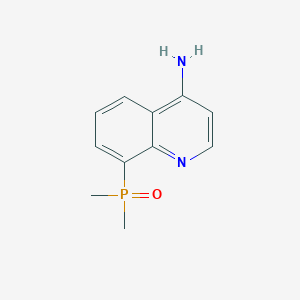


![Cyclopentanemethanamine,1-(1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B13128111.png)


